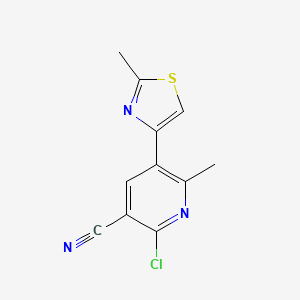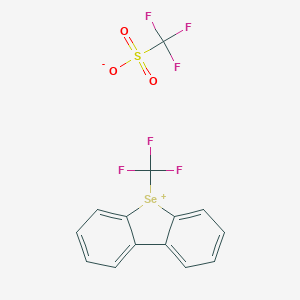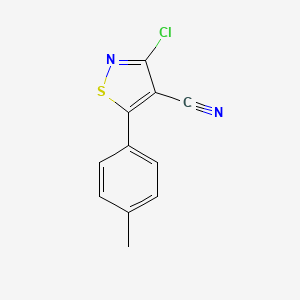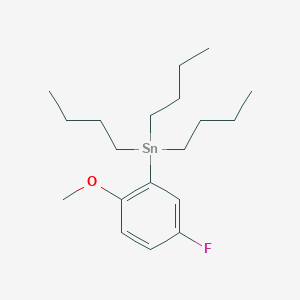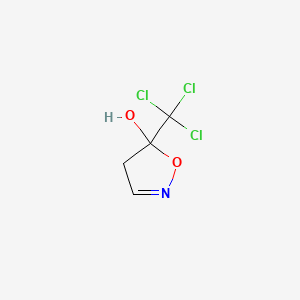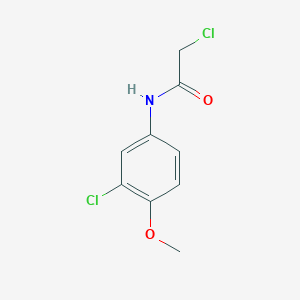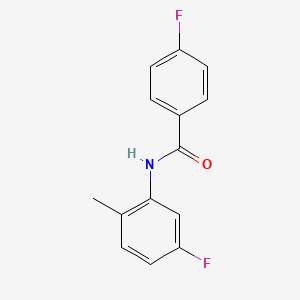
4-Phenoxyphenethyl alcohol
概要
説明
4-Phenoxyphenethyl alcohol is a chemical compound with the molecular formula C14H14O2 . It contains a total of 31 bonds, including 17 non-H bonds, 12 multiple bonds, 4 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 1 hydroxyl group, 1 primary alcohol, and 1 ether (aromatic) .
Synthesis Analysis
The synthesis of 4-Phenoxyphenethyl alcohol or similar compounds often involves complex chemical reactions. For instance, a method for producing 4-hydroxyphenethyl alcohol involves the reaction of 4-chlorophenol with ethylene oxide utilizing the Grignard reaction . Another method involves epoxidizing 4-acetoxystyrene with a percarboxylic acid to produce 4-acetoxyphenyl oxirane, which is then catalytically hydrogenated with hydrogen to produce 4-acetoxyphenethyl alcohol .Molecular Structure Analysis
The molecular structure of 4-Phenoxyphenethyl alcohol is characterized by the presence of 31 bonds, including 17 non-H bonds, 12 multiple bonds, 4 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 1 hydroxyl group, 1 primary alcohol, and 1 ether (aromatic) . It contains a total of 30 atoms; 14 Hydrogen atoms, 14 Carbon atoms, and 2 Oxygen atoms .Chemical Reactions Analysis
Alcohols, including 4-Phenoxyphenethyl alcohol, undergo various chemical reactions. They can undergo oxidation in the presence of an oxidizing agent to produce aldehydes and ketones . Alcohols also react with the strongly acidic hydrogen halides HCl, HBr, and HI, but they do not react with nonacidic NaCl, NaBr, or NaI .Physical And Chemical Properties Analysis
Alcohols have higher boiling points than ethers and alkanes of similar molar masses due to the presence of hydrogen bonding . Small alcohols are completely soluble in water, but solubility decreases as the length of the hydrocarbon chain in the alcohol increases .科学的研究の応用
Whitening Effects in Cosmetic and Medical Applications : 4-HPEA, isolated from water boiled with Hizikia fusiformis, has been found to have significant whitening effects. It exhibits inhibitory activity against mushroom tyrosinase and melanin production in B16 melanoma cells. Topical application of 4-HPEA promotes depigmentation of UVB-induced hyperpigmented spots, suggesting its potential use as a safe and effective ingredient for whitening in cosmetic and medical applications (Jang, Park, & Nam, 2014).
Analysis in Wine Studies : 4-HPEA has been identified in Portuguese red wines through qualitative and quantitative analysis using high-performance liquid chromatography (HPLC) and capillary zone electrophoresis (CZE). This study highlighted the compound's presence in non-colored phenolic compounds in wines, marking its relevance in food chemistry and wine analysis (García-Viguera & Bridle, 1995).
Use in Organic Synthesis and Catalysis : A study on the hydroalkoxylation of vinylphenols, which is a process in organic synthesis, demonstrated the use of sec-phenethyl alcohol (a related compound to 4-HPEA) as the sacrificial alcohol. This process involves using primary, secondary, and tertiary alcohols as nucleophiles, suggesting potential applications in organic chemistry and catalysis (Zhang & Sigman, 2006).
- ounds in Plantago asiatica**: In a study on Plantago asiatica, a plant used in oriental medicine, phenolic compounds including 4-HPEA were isolated. These compounds showed significant inhibition of cyclic AMP phosphodiesterase and 5-lipoxygenase, indicating potential therapeutic applications (Ravn, Nishibe, Sasahara, & Xuebo, 1990).
Cytokinin-like Activity in Plants and Cells : 4-HPEA isolated from Rhodospirillum rubrum exhibited cytokinin activity in bioassays on various plant tissues and mammalian cells. This indicates its potential as a non-purine cytokinin-like substance of phenolic type, useful in plant biology and biotechnology (Serdyuk et al., 2000).
Metabolic Studies and Biomarker Identification : A study on the metabolism of nonylphenol isomers in rat and human liver microsomes identified 4-HPEA as a metabolite. This research provides insight into the metabolic fate of environmental contaminants and the identification of potential biomarkers for exposure assessment (Ye, Bishop, Needham, & Calafat, 2007).
Neuroprotective Effects in Brain Injury : Research on 4-Hydroxybenzyl alcohol (a compound related to 4-HPEA) demonstrated its neuroprotective effects in a rat model of stroke. The compound showed anti-Zn2+ toxicity in neurons and astrocytes, suggesting therapeutic potential for ischemic brain damage (Luo et al., 2018).
作用機序
Target of Action
It’s worth noting that phenylethyl alcohol, a related compound, has been found to target parathion hydrolase .
Mode of Action
For instance, ethanol, a simple alcohol, acts on various neurotransmitters such as gamma-aminobutyric acid (GABA), glutamate, dopamine, serotonin, and endogenous opioids .
Biochemical Pathways
Ethanol, a well-studied alcohol, is known to be metabolized through complex catabolic pathways . It’s plausible that 4-Phenoxyphenethyl alcohol may be metabolized through similar pathways.
Pharmacokinetics
The pharmacokinetics of ethanol, a related compound, have been extensively studied .
Result of Action
Alcohols generally cause changes in cell function and structure, often leading to cell death .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(4-phenoxyphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c15-11-10-12-6-8-14(9-7-12)16-13-4-2-1-3-5-13/h1-9,15H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCSLOQUADRGUFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375121 | |
| Record name | 4-Phenoxyphenethyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenoxyphenethyl alcohol | |
CAS RN |
52446-51-2 | |
| Record name | 4-Phenoxyphenethyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



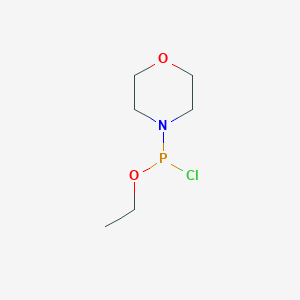

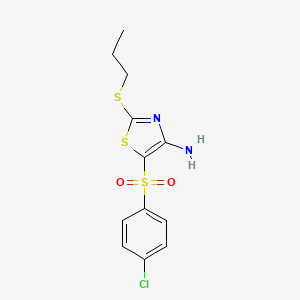
![Methyl 2-[(4-chlorophenylcarbamoyl)methylthio]-1H-benzo[D]imidazole-1-carboxylate](/img/structure/B1608089.png)



